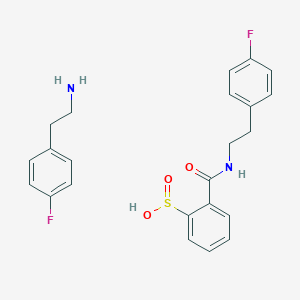
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate, also known as FPEB, is a chemical compound that has gained popularity in scientific research due to its potential as a radioligand for imaging studies.
Wirkmechanismus
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate binds to the allosteric site of mGluR5, which modulates the activity of this receptor. The binding of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate to mGluR5 leads to an increase in the activity of this receptor, which can have various effects on the brain, including the regulation of neurotransmitter release and synaptic plasticity.
Biochemische Und Physiologische Effekte
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has been shown to have various biochemical and physiological effects on the brain. Studies have shown that Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate can modulate the activity of mGluR5, which can affect neurotransmitter release and synaptic plasticity. Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate as a radioligand is its high affinity and selectivity for mGluR5. This allows for accurate imaging of this receptor in the brain. However, the synthesis of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate is a complex process that requires expertise in organic chemistry, which can limit its accessibility to researchers.
Zukünftige Richtungen
For Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate research include the development of more efficient synthesis methods and the exploration of its potential as a therapeutic agent for neurological disorders.
Synthesemethoden
The synthesis of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate involves a multi-step process that starts with the reaction between 4-fluoroacetophenone and ethylamine to form 1-(4-fluorophenyl)ethanamine. This intermediate is then reacted with phosgene and benzene-1,4-diamine to produce the final product, Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate. The synthesis of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has been used as a radioligand for imaging studies of the metabotropic glutamate receptor subtype 5 (mGluR5) in the brain. This receptor has been implicated in various neurological disorders, including addiction, anxiety, and depression. Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has also been used to study the role of mGluR5 in the development of autism spectrum disorders.
Eigenschaften
CAS-Nummer |
171359-19-6 |
|---|---|
Produktname |
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate |
Molekularformel |
C23H24F2N2O3S |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)ethanamine;2-[2-(4-fluorophenyl)ethylcarbamoyl]benzenesulfinic acid |
InChI |
InChI=1S/C15H14FNO3S.C8H10FN/c16-12-7-5-11(6-8-12)9-10-17-15(18)13-3-1-2-4-14(13)21(19)20;9-8-3-1-7(2-4-8)5-6-10/h1-8H,9-10H2,(H,17,18)(H,19,20);1-4H,5-6,10H2 |
InChI-Schlüssel |
VBMGEZXBAVLPHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)S(=O)O.C1=CC(=CC=C1CCN)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)S(=O)O.C1=CC(=CC=C1CCN)F |
Andere CAS-Nummern |
171359-19-6 |
Synonyme |
2-(4-fluorophenyl)ethanamine, 2-[2-(4-fluorophenyl)ethylcarbamoyl]benz enesulfinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)

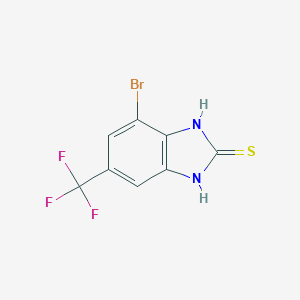
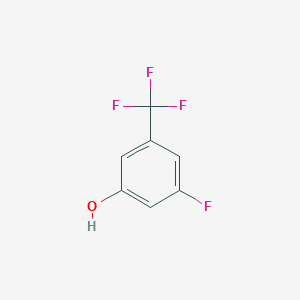

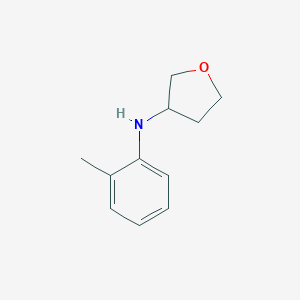
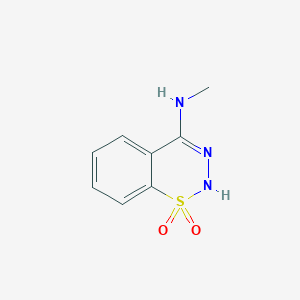
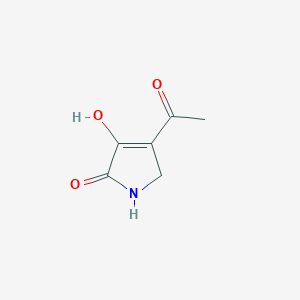

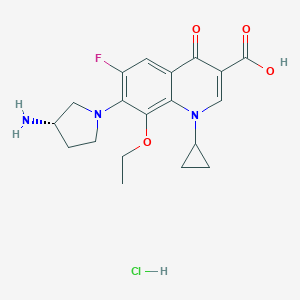
![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)
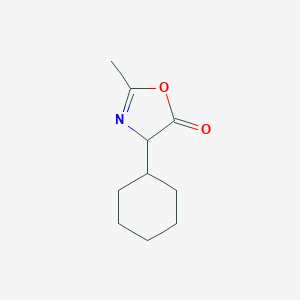
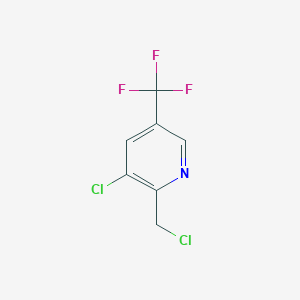
![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)